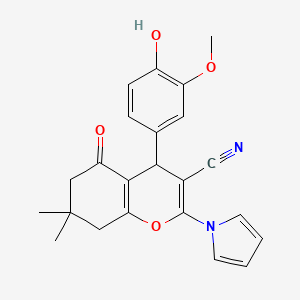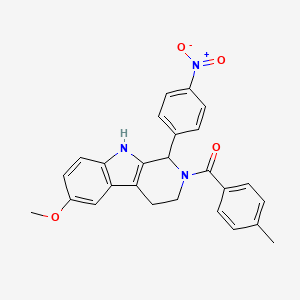![molecular formula C21H16O6 B4325677 4-(2,3-dimethoxyphenyl)-3,4-dihydro-2H-benzo[g]chromene-2,5,10-trione](/img/structure/B4325677.png)
4-(2,3-dimethoxyphenyl)-3,4-dihydro-2H-benzo[g]chromene-2,5,10-trione
Vue d'ensemble
Description
4-(2,3-dimethoxyphenyl)-3,4-dihydro-2H-benzo[g]chromene-2,5,10-trione, commonly known as DMC, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMC belongs to the class of benzo[g]chromene-2,5,10-trione derivatives and has been found to possess unique biological properties that make it a promising candidate for drug development and other scientific applications.
Mécanisme D'action
The mechanism of action of DMC is complex and involves multiple pathways. In cancer cells, DMC has been shown to induce apoptosis by activating the intrinsic apoptotic pathway, which involves the release of cytochrome c from the mitochondria and the activation of caspases. DMC has also been found to inhibit the NF-κB signaling pathway, which plays a critical role in inflammation and cancer progression. In addition, DMC has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.
Biochemical and Physiological Effects:
DMC has been found to possess several biochemical and physiological effects that make it a promising candidate for drug development. In vitro studies have shown that DMC can inhibit cell proliferation and induce apoptosis in various cancer cell lines. In addition, DMC has been found to possess potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines. DMC has also been shown to possess antioxidant activity by scavenging free radicals and reducing oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using DMC in laboratory experiments is its potent biological activity, which makes it an ideal candidate for the development of novel drugs. In addition, DMC is relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using DMC in laboratory experiments is its complex synthesis process, which requires advanced laboratory equipment and expertise in organic chemistry. In addition, the biological activity of DMC can vary depending on the cell line and experimental conditions used, which can make it difficult to interpret the results.
Orientations Futures
There are several future directions for the research and development of DMC. One potential direction is the synthesis of novel derivatives of DMC with improved biological activity and selectivity. Another direction is the development of DMC-based materials with unique optical and electronic properties. In addition, further studies are needed to elucidate the mechanism of action of DMC and to identify its molecular targets. Finally, clinical trials are needed to evaluate the safety and efficacy of DMC as a potential therapeutic agent for the treatment of cancer and other diseases.
Conclusion:
In conclusion, 4-(2,3-dimethoxyphenyl)-3,4-dihydro-2H-benzo[g]chromene-2,5,10-trione, or DMC, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMC possesses unique biological properties that make it a promising candidate for drug development and other scientific applications. The synthesis of DMC is a complex process that requires expertise in organic chemistry and advanced laboratory equipment. DMC has been extensively studied for its potential applications in medicinal chemistry, cancer research, and material science. Further studies are needed to elucidate the mechanism of action of DMC and to identify its molecular targets.
Applications De Recherche Scientifique
DMC has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, cancer research, and material science. In medicinal chemistry, DMC has been found to possess potent anti-cancer and anti-inflammatory activities, making it a promising candidate for the development of novel drugs. In cancer research, DMC has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines, including breast, lung, and prostate cancer cells. In material science, DMC has been used as a building block for the synthesis of novel materials with unique optical and electronic properties.
Propriétés
IUPAC Name |
4-(2,3-dimethoxyphenyl)-3,4-dihydrobenzo[g]chromene-2,5,10-trione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16O6/c1-25-15-9-5-8-13(20(15)26-2)14-10-16(22)27-21-17(14)18(23)11-6-3-4-7-12(11)19(21)24/h3-9,14H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJCQZPZVQHONAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2CC(=O)OC3=C2C(=O)C4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(4-carboxy-5-methylhexanoyl)amino]benzoic acid](/img/structure/B4325601.png)
![7-methyl-2-oxo-2,3-dihydro[1,3]thiazolo[4,5-b]pyridin-5-yl acetate](/img/structure/B4325606.png)
![N-{4-[(4-{2-hydroxy-3-[3-(1,3,4-oxadiazol-2-yl)phenoxy]propyl}piperazin-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B4325611.png)


![N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,2,5-oxadiazol-3-yl]-4-methylbenzamide](/img/structure/B4325629.png)
![2-amino-6-methyl-4-(2-methyl-1-benzothien-3-yl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B4325636.png)
![4-[2-amino-4-(3-chlorophenyl)-3-cyano-5-oxo-5,6,7,8-tetrahydroquinolin-1(4H)-yl]-3-thia-1-azatricyclo[5.2.2.0~2,6~]undeca-2(6),4-diene-5-carbonitrile](/img/structure/B4325657.png)
![methyl 1-allyl-5'-amino-6'-cyano-2'-methyl-2-oxo-1,2-dihydrospiro[indole-3,7'-thieno[3,2-b]pyran]-3'-carboxylate](/img/structure/B4325666.png)
![methyl 5'-amino-6'-cyano-2',5-dimethyl-2-oxo-1,2-dihydrospiro[indole-3,7'-thieno[3,2-b]pyran]-3'-carboxylate](/img/structure/B4325672.png)
![4-(4-hydroxy-3,5-dimethoxyphenyl)-3,4-dihydro-2H-benzo[g]chromene-2,5,10-trione](/img/structure/B4325687.png)
![4-[4-(benzyloxy)phenyl]-6-methyl-3,4-dihydropyrido[3',2':5,6]pyrimido[1,2-a]benzimidazole-2,5(1H,6H)-dione](/img/structure/B4325690.png)
![4-(2,3-dimethoxyphenyl)-6-methyl-3,4-dihydropyrido[3',2':5,6]pyrimido[1,2-a]benzimidazole-2,5(1H,6H)-dione](/img/structure/B4325693.png)
